(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
Description
The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic small molecule featuring a pyrazolo-oxazine core fused to a pyrrolidine ring via a methanone linker. While direct bioactivity data for this compound are unavailable in the provided evidence, structurally related analogs (e.g., pyrazolo-oxazine derivatives) have demonstrated antioxidant, anticancer, and pharmacological activities . Its molecular complexity, particularly the fluoropyrimidine substituent, suggests enhanced target selectivity and metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5O3/c16-10-7-17-15(18-8-10)24-11-2-4-20(9-11)14(22)12-6-13-21(19-12)3-1-5-23-13/h6-8,11H,1-5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHBUFSSWNPBKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)N3CCC(C3)OC4=NC=C(C=N4)F)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
| Property | Value |
|---|---|
| Molecular Weight | 288.30 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it acts as a phosphodiesterase 4B (PDE4B) inhibitor , which is significant in the modulation of inflammatory responses and may have implications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Key Mechanisms:
- Inhibition of PDE4B : This leads to increased levels of cyclic AMP (cAMP), which plays a crucial role in regulating inflammation.
- Modulation of Signaling Pathways : The compound may influence several signaling pathways related to cell proliferation and apoptosis.
Biological Activity
Studies have demonstrated that the compound exhibits various biological activities:
Antiinflammatory Activity
In vitro studies show that the compound significantly reduces pro-inflammatory cytokine production in activated macrophages. This suggests its potential use in inflammatory diseases.
Anticancer Activity
Preliminary data indicate that the compound may inhibit the proliferation of cancer cell lines, particularly those associated with solid tumors. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Case Studies
- Cell Line Studies : In a study involving human lung cancer cells (A549), treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 15 µM.
- Animal Models : In murine models of asthma, administration of the compound led to a significant reduction in airway hyperresponsiveness and eosinophilic inflammation compared to controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related molecules:
Key Structural and Functional Insights:
Core Heterocycles: The pyrazolo-oxazine core in the target compound is shared with simpler analogs like 6,7-dihydro-5H-pyrazolo[...]oxazin-3-ylmethanol . However, the target’s pyrrolidine-fluoropyrimidine substituent introduces steric and electronic complexity absent in methanol-substituted analogs, likely enhancing receptor binding specificity . Compared to pyrazolopyranopyrimidinones , the target lacks a pyranopyrimidinone system but retains fused heterocyclic features associated with anticancer activity.
Substituent Effects :
- The 5-fluoropyrimidinyl-oxy group in the target compound contrasts with the 3-(2-fluorophenyl)-1,2,4-oxadiazole group in ’s analog . Fluorine in pyrimidine may improve metabolic stability and π-stacking interactions in biological targets compared to phenyl-oxadiazole systems.
- The chloropyridinyl substituent in ’s compound highlights halogenated aromatic groups as common pharmacophores, though fluorine’s smaller size and electronegativity may offer distinct advantages in solubility and toxicity profiles.
Bioactivity Inference: Pyrazolo-oxazine derivatives in exhibited antioxidant and anticancer activities, likely mediated by radical scavenging or kinase inhibition . The target’s fluoropyrimidine group could enhance these effects by modulating electron density in the heterocyclic core.
Physicochemical Properties: The target’s higher molecular weight (~380 vs. 154.17 in ’s analog) may reduce solubility but improve target affinity. The methanone linker could confer rigidity compared to ester or alcohol linkers in other analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
